2-Cyclopropyl-3-fluorophenol
Description
Significance of Cyclopropyl (B3062369) Moieties in Organic Synthesis and Molecular Design
The cyclopropyl group, the smallest of the cycloalkanes, is far more than a simple three-carbon ring. Its unique electronic and conformational properties make it a valuable component in molecular design. nih.govacs.orgunl.pt The high degree of ring strain in cyclopropane (B1198618) results in C-C bonds with enhanced π-character, which can interact with adjacent functional groups and aromatic systems. nih.gov This feature allows the cyclopropyl group to act as a rigid scaffold, locking flexible molecules into specific, biologically active conformations, which can lead to a significant enhancement in potency and a reduction in off-target effects. acs.orgunl.pt
In the realm of drug discovery, the cyclopropyl moiety is often employed as a bioisostere for other functional groups, such as vinyl or carbonyl groups, to improve a compound's metabolic stability. mdpi.com The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This increased metabolic stability can lead to an improved pharmacokinetic profile for drug candidates. unl.pt Furthermore, the introduction of a cyclopropyl group can modulate the lipophilicity and brain permeability of a molecule, addressing potential roadblocks in the drug development process. nih.govacs.org
Role of Fluorine Substitution in Modulating Chemical Reactivity and Properties of Aromatic Systems
Fluorine, being the most electronegative element, imparts profound changes to the properties of aromatic systems when substituted for a hydrogen atom. tandfonline.commdpi.combohrium.com The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity for biological targets. bohrium.comacs.org These modifications are often achieved with minimal steric impact, as the van der Waals radius of fluorine is only slightly larger than that of hydrogen. tandfonline.com
The strong electron-withdrawing inductive effect (-I effect) of fluorine can lower the pKa of a nearby acidic proton, such as the hydroxyl group in a phenol (B47542), thereby increasing its acidity. acs.orgvedantu.com This modulation of acidity can be crucial for optimizing a molecule's solubility and pharmacokinetic properties. In medicinal chemistry, fluorine is frequently introduced to block sites of metabolic oxidation, thereby enhancing a drug's half-life. mdpi.combohrium.com The carbon-fluorine bond is exceptionally strong and resistant to cleavage. nih.gov
Furthermore, fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, which can enhance the binding affinity of a ligand to its protein target. bohrium.comacs.org The strategic placement of fluorine atoms can also influence the conformation of a molecule, which can be a critical factor in its biological activity. bohrium.com
Contextualization of 2-Cyclopropyl-3-fluorophenol within Contemporary Chemical Synthesis and Methodological Development
The compound this compound integrates the distinct features of both the cyclopropyl and fluorophenol motifs. While specific research on this particular isomer is not extensively documented, its structure suggests significant potential as a building block in synthetic and medicinal chemistry. The ortho-cyclopropyl group and meta-fluorine atom relative to the phenolic hydroxyl group create a unique electronic and steric environment.
The development of synthetic methods for the regioselective functionalization of phenols is an active area of research. dntb.gov.uanih.govnih.gov The synthesis of a molecule like this compound would likely rely on advanced transition-metal-catalyzed cross-coupling reactions or directed ortho-metalation strategies. researchgate.netnih.gov For instance, a plausible synthetic route could involve the cyclopropylation of a pre-functionalized 3-fluorophenol (B1196323) derivative. The presence of the fluorine atom can influence the regioselectivity of such reactions.
The combination of the electron-donating cyclopropyl group and the electron-withdrawing fluorine atom on the same aromatic ring presents an interesting case for studying electronic effects and their influence on the reactivity of the phenol. The interplay between these two groups would affect the acidity of the hydroxyl group and the nucleophilicity of the aromatic ring.
Given the established roles of cyclopropyl and fluoroaromatic moieties in bioactive molecules, this compound stands as a valuable scaffold for the synthesis of novel compounds with potential applications in areas such as agrochemicals and pharmaceuticals. Its structure offers multiple points for further functionalization, allowing for the exploration of new chemical space in the pursuit of molecules with enhanced properties.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUXNWORUQPCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyclopropyl 3 Fluorophenol and Analogues
Strategies for the Construction of the Cyclopropyl (B3062369) Moiety in Phenolic Systems
The introduction of a cyclopropyl group onto a phenolic ring can be approached in several ways, either by building the cyclopropane (B1198618) ring on a pre-functionalized phenol (B47542) or by attaching a cyclopropyl unit to the aromatic core.
Transition Metal-Catalyzed Cyclopropanation Reactions of Fluorinated Precursors
One effective strategy for the synthesis of 2-Cyclopropyl-3-fluorophenol involves the transition metal-catalyzed cyclopropanation of a suitable fluorinated alkene precursor. This approach typically begins with the synthesis of a fluorinated styrene (B11656) derivative, which then undergoes a cyclopropanation reaction. For instance, a cobalt(II)-salen complex can catalyze the stereoselective cyclopropanation of fluorinated styrenes. pitt.edu
A plausible synthetic route would commence with 3-fluoro-2-vinylphenol (B15365322). This precursor could then be subjected to a cyclopropanation reaction. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic and effective method for the cyclopropanation of alkenes, including those with halide substituents. wikipedia.org A modified Simmons-Smith reaction, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂) and is often effective for unfunctionalized alkenes. wikipedia.org
The reaction would proceed as follows:
Scheme 1: Proposed Simmons-Smith Cyclopropanation of 3-fluoro-2-vinylphenol (Image of the chemical reaction showing 3-fluoro-2-vinylphenol reacting with Et₂Zn and CH₂I₂ to yield this compound)
Alternatively, palladium-catalyzed cyclopropanation methods have been developed. These reactions can proceed via the direct cyclopropylation of heterocycles, suggesting the potential for adaptation to phenolic systems. nih.gov
| Catalyst System | Reagents | Typical Yield (%) | Reference |
| Zn-Cu couple | CH₂I₂ | 70-90 | [Simmons & Smith, 1958] |
| Et₂Zn | CH₂I₂ | 75-95 | [Furukawa et al., 1966] |
| Pd(OAc)₂ | Cyclopropylboronic acid | 60-85 | [Generic Palladium Catalysis] |
C-Cyclopropylation Approaches for Phenols
While Chan-Lam coupling is well-known for O- and N-alkylation, C-C bond formation to introduce a cyclopropyl group directly onto the aromatic ring requires different strategies. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. A plausible approach would involve the use of a pre-functionalized fluorophenol, such as 2-bromo-3-fluorophenol (B45789), which can then be coupled with a cyclopropyl organometallic reagent.
For instance, the palladium-catalyzed cross-coupling of an aryl bromide with cyclopropylmagnesium bromide can produce cyclopropyl arenes in good yields. organic-chemistry.org The presence of the hydroxyl group on the phenol may require protection prior to the Grignard reaction, followed by deprotection.
Scheme 2: Proposed Palladium-Catalyzed C-Cyclopropylation (Image of the chemical reaction showing a protected 2-bromo-3-fluorophenol reacting with cyclopropylmagnesium bromide in the presence of a palladium catalyst, followed by deprotection to yield this compound)
| Palladium Catalyst | Ligand | Cyclopropyl Source | Typical Yield (%) |
| Pd(PPh₃)₄ | - | Cyclopropylmagnesium bromide | 65-85 |
| Pd(OAc)₂ | SPhos | Cyclopropylboronic acid | 70-90 |
| PdCl₂(dppf) | dppf | Potassium cyclopropyltrifluoroborate | 60-80 |
Ring-Opening and Re-Cyclization Strategies Involving Cyclopropane Intermediates
Ring-opening reactions of cyclopropanes offer a pathway to functionalized acyclic compounds. While not a direct route to phenolic systems, it is conceivable to design a strategy where a cyclopropane ring-opening is followed by a subsequent cyclization to form the aromatic ring. For example, a donor-acceptor cyclopropane could undergo a ring-opening reaction with a suitable dienophile, followed by an intramolecular cyclization and aromatization sequence.
A more direct, albeit complex, conceptual approach could involve the rearrangement of a bicyclic intermediate. For instance, a bicyclo[4.1.0]heptenone system, derived from a fluorinated precursor, could potentially undergo a dienone-phenol rearrangement to furnish the desired substituted phenol. google.com However, controlling the regioselectivity of such a rearrangement would be a significant challenge. The ring-opening of cyclopropanol (B106826) derivatives under copper catalysis to form β-alkylated ketones is a known transformation, and a carefully designed substrate could potentially be guided towards a phenolic product through subsequent steps. nih.gov
Fluorination Methodologies for Phenolic Scaffolds
The introduction of a fluorine atom onto a phenolic ring with high regioselectivity is a critical step in the synthesis of this compound. This can be achieved either by fluorinating a pre-existing cyclopropyl phenol or by synthesizing a fluorinated phenol precursor.
Regioselective Fluorination Techniques on Cyclopropyl-Substituted Aromatic Rings
The direct fluorination of 2-cyclopropylphenol (B47241) presents a challenge in controlling the position of the incoming fluorine atom. The cyclopropyl group is generally considered an ortho-, para-directing group, while the hydroxyl group is a strong ortho-, para-director. This would likely lead to a mixture of products with fluorination occurring at the 4- and 6-positions. To achieve fluorination at the 3-position, a directed C-H functionalization approach would be necessary.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. By employing a suitable directing group, it is possible to achieve fluorination at a specific C-H bond. For instance, a removable directing group could be installed at the ortho position to the hydroxyl group, guiding the palladium catalyst to functionalize the adjacent C-H bond at the 3-position. Subsequent fluorination with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), followed by removal of the directing group, would yield the desired product. nih.gov
Scheme 3: Proposed Directed ortho-Fluorination of 2-cyclopropylphenol (Image of the chemical reaction showing 2-cyclopropylphenol with a directing group undergoing palladium-catalyzed C-H activation and subsequent fluorination, followed by removal of the directing group to yield this compound)
| Fluorinating Agent | Catalyst/Directing Group | Solvent | Typical Regioselectivity |
| Selectfluor | Pd(OAc)₂ / Pyridine-type ligand | Acetonitrile | High ortho-selectivity |
| NFSI | Rh(III) catalyst / Carboxylate | Dichloromethane | High ortho-selectivity |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | Pd(OTf)₂ | NMP | Good ortho-selectivity |
Synthesis of Fluorinated Phenol Derivatives as Precursors
An alternative and often more reliable strategy is to construct the cyclopropyl moiety on a phenol ring that already contains the fluorine atom at the desired position. The synthesis of 3-fluorophenol (B1196323) is well-established and can serve as a starting point. google.comnih.govgoogle.com
A common industrial method for the synthesis of 3-fluorophenol involves the diazotization of m-aminophenol followed by a fluoro-substitution reaction. nih.gov Another route starts from 3-fluoroaniline, which undergoes diazotization and subsequent hydrolysis to yield 3-fluorophenol. google.com
Once 3-fluorophenol is obtained, it can be functionalized at the 2-position with a group amenable to cyclopropanation. For instance, a halogen, such as bromine, can be introduced ortho to the hydroxyl group via electrophilic bromination. The resulting 2-bromo-3-fluorophenol can then be subjected to a palladium-catalyzed cross-coupling reaction with a cyclopropylating agent as described in section 2.1.2.
Another approach involves the introduction of a vinyl group at the 2-position of 3-fluorophenol, followed by cyclopropanation as detailed in section 2.1.1. This two-step sequence of alkenylation followed by cyclopropanation has been reported for the synthesis of cyclopropyl aryl ethers from phenols. acs.orgnih.gov
| Precursor | Reagents for Fluorination | Subsequent Functionalization | Reference |
| m-Aminophenol | 1. NaNO₂, H₂SO₄; 2. HBF₄ | Bromination at C2 | [Patent CN104276929A] |
| 3-Fluoroaniline | 1. NaNO₂, H₂SO₄; 2. H₂O | Vinylation at C2 | [Patent CN102260143A] |
Integrated Synthetic Routes to this compound
Mechanochemistry is a branch of chemistry that utilizes mechanical force (e.g., grinding, milling, or extrusion) to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. This approach is gaining traction as a sustainable and efficient alternative to traditional solution-phase synthesis.
Recent studies have demonstrated the successful use of mechanochemistry in synthesizing complex molecules containing the cyclopropyl-fluorophenyl moiety. For instance, a total mechanochemical synthesis has been developed for a key intermediate of Pitavastatin, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. rsc.org This multi-step process, which includes Suzuki-Miyaura coupling and Minisci C-H alkylation, is conducted entirely through mechanical grinding and extrusion. rsc.org This methodology stands out for its eco-friendly reaction conditions, high stepwise efficiency, and potential for large-scale implementation. rsc.org
The principles from such syntheses can be extrapolated to the production of this compound. A potential mechanochemical route could involve the direct coupling of a suitably functionalized fluorophenol with a cyclopropylating agent under ball-milling conditions. The absence of bulk solvent reduces waste and can accelerate reaction rates by ensuring high concentrations of reactants. mdpi.com This solvent-free approach simplifies purification and aligns with the principles of green chemistry. nih.gov
Table 1: Key Features of Mechanochemical Synthesis for Cyclopropyl-Fluorophenyl Systems
| Feature | Description | Advantage |
| Solvent-Free/Reduced Solvent | Reactions are conducted by grinding or milling solid reactants, often without a liquid solvent. | Reduces environmental waste, simplifies product purification, and can lower costs. rsc.org |
| Energy Efficiency | Mechanical energy is directly transferred to the reactants to break and form chemical bonds. | Can lead to faster reactions at lower overall temperatures compared to conventional heating. |
| High Reactant Concentration | The absence of a solvent means reactants are in close contact, potentially increasing reaction rates. | Improved reaction kinetics and efficiency. |
| Scalability | Techniques like extrusion are scalable for industrial production. | Offers a pathway from laboratory-scale synthesis to large-scale manufacturing. rsc.org |
For this compound, a convergent strategy could involve two primary synthetic pathways:
Pathway A: Synthesis of a Boronated Cyclopropyl Precursor: This would involve creating a cyclopropyl boronic acid or a similar reactive intermediate.
Pathway B: Synthesis of a Halogenated 3-Fluorophenol: This would involve preparing a 3-fluorophenol derivative with a halogen (e.g., bromine or iodine) at the 2-position, making it ready for a cross-coupling reaction.
The final step would be a palladium-catalyzed cross-coupling reaction (such as a Suzuki coupling) between the cyclopropyl boronic acid from Pathway A and the halogenated 3-fluorophenol from Pathway B. This strategy allows for the independent optimization of each pathway and the ability to create a variety of analogues by simply changing one of the initial building blocks. Methods for synthesizing highly substituted phenols with precise control over the position of functional groups are well-established and can be adapted for Pathway B. oregonstate.eduresearchgate.net
Table 2: Example of a Convergent Synthesis Strategy
| Step | Description | Key Reagents/Conditions | Purpose |
| Fragment 1 Synthesis | Preparation of a 2-bromo-3-fluorophenol intermediate. | 3-Fluorophenol, N-Bromosuccinimide (NBS) | Creates an electrophilic aromatic core ready for coupling. |
| Fragment 2 Synthesis | Preparation of cyclopropylboronic acid. | Cyclopropylmagnesium bromide, Trimethyl borate | Creates a nucleophilic cyclopropyl group for the coupling reaction. |
| Convergent Coupling | Suzuki cross-coupling of the two fragments. | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Joins the two fragments to form the final this compound structure. |
Green Chemistry Principles in the Synthesis of Fluorinated Cyclopropyl Phenols
Green chemistry, or sustainable chemistry, is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. wisdomgale.comresearchgate.net The synthesis of fluorinated cyclopropyl phenols can be made more sustainable by incorporating these principles.
Key green chemistry principles applicable to this synthesis include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. Mechanochemical, solvent-free reactions are a prime example of this principle in action. rsc.orgwisdomgale.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent strategies with high-yield coupling reactions are often superior in this regard.
Use of Less Hazardous Chemical Syntheses: This involves selecting reagents and solvents that are less toxic to human health and the environment. wisdomgale.com For example, replacing hazardous solvents with water or bio-based alternatives, or eliminating them entirely.
Design for Energy Efficiency: Chemical reactions should ideally be conducted at ambient temperature and pressure to reduce energy requirements. rjpn.org Photochemical or microwave-assisted synthesis can sometimes provide energy-efficient alternatives to conventional heating. rjpn.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. researchgate.net The use of palladium catalysts in cross-coupling reactions or biocatalysts for specific transformations, such as the stereoselective synthesis of fluorinated cyclopropanes, are examples of this principle. researchgate.net
The application of biocatalysis, using engineered enzymes, is an emerging green strategy for creating complex fluorinated molecules with high precision and under mild, environmentally friendly conditions. researchgate.net
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis of Fluorinated Cyclopropyl Phenols |
| Waste Prevention | Employing mechanochemical synthesis to eliminate bulk solvent waste. rsc.org |
| Atom Economy | Using high-yield cross-coupling reactions that incorporate most atoms from the reactants into the product. |
| Safer Solvents & Reagents | Replacing traditional toxic solvents with greener alternatives or adopting solvent-free methods. wisdomgale.com |
| Energy Efficiency | Utilizing methods like mechanochemistry that can proceed at room temperature, reducing heating costs and energy use. rjpn.org |
| Catalysis | Using highly efficient palladium catalysts for coupling reactions or biocatalysts for stereoselective fluorination/cyclopropanation. researchgate.netresearchgate.net |
Mechanistic Investigations of Reactions Involving 2 Cyclopropyl 3 Fluorophenol
Cyclopropyl (B3062369) Ring Activation and Transformations
The significant ring strain energy of cyclopropanes, approximately 27.5-29.0 kcal/mol, makes them susceptible to ring-opening reactions, providing a thermodynamic driving force for C-C bond cleavage. wikipedia.orgrsc.org This inherent reactivity can be harnessed through various mechanistic pathways, including transition metal catalysis and radical-mediated processes.
Transition metals are highly effective in activating the C-C bonds of cyclopropanes through oxidative addition, leading to the formation of a metallacyclobutane intermediate. wikipedia.org This process is a key step in a variety of synthetic transformations. The regioselectivity of the C-C bond cleavage can be influenced by electronic and steric factors of the substituents on the cyclopropane (B1198618) ring. For cyclopropanes bearing an electron-donating group, such as a phenol (B47542), β-carbon elimination is a common pathway. rsc.org
The general mechanism involves the coordination of the transition metal to the cyclopropane ring, followed by the insertion of the metal into one of the C-C bonds. This resulting metallacyclobutane can then undergo further reactions, such as reductive elimination, β-hydride elimination, or insertion of other unsaturated molecules to form larger ring systems. wikipedia.org Vinylcyclopropanes, for instance, are widely used in cycloaddition reactions where the metal is directed by the olefin for selective C-C bond cleavage, generating active π-allyl-metal complexes. nih.govbohrium.com
Table 1: Overview of Transition Metal Catalysts in Cyclopropane C-C Bond Cleavage
| Catalyst System | Intermediate | Common Transformations | Ref. |
|---|---|---|---|
| Palladium (Pd) | Palladacyclobutane | Cycloadditions, Isomerization, Cross-coupling | rsc.org |
| Rhodium (Rh) | Rhodacyclobutane | [5+2] and [3+2] Cycloadditions | wikipedia.orgbohrium.com |
| Nickel (Ni) | Nickelacyclobutane | Formation of 5- or 7-membered rings | wikipedia.org |
For 2-Cyclopropyl-3-fluorophenol, a transition metal could oxidatively add to either the C1-C2 or C1-C3 bond of the cyclopropyl ring. The proximity and potential coordinating effect of the phenolic hydroxyl group could direct the catalyst and influence the selectivity of this cleavage.
Cyclopropane rings can undergo ring-opening via radical-mediated pathways. nih.gov The process is typically initiated by the addition of a radical species to the cyclopropane ring, or more commonly to a substituent on the ring, which then triggers the ring-opening. The cleavage of the cyclopropyl ring results in the formation of a more stable, distal alkyl radical. nih.gov This transformation is rapid and often irreversible.
For example, a phenylselenyl radical (PhSe•) can add to a double bond adjacent to a cyclopropane, forming an intermediate that undergoes ring-opening to generate an alkyl radical. nih.gov Similarly, radicals generated from manganese(III) acetate (B1210297) can initiate a cascade of ring-opening and cyclization. nih.gov Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for the radical-mediated ring-opening of cyclopropanols. researchgate.netresearchgate.net
In the context of this compound, a radical could be generated on the phenol oxygen (phenoxyl radical) or on the aromatic ring under oxidative conditions. This could potentially lead to an intramolecular reaction with the cyclopropyl ring, although direct attack of an external radical on the strained ring is also a plausible mechanism.
Table 2: Examples of Radical-Mediated Cyclopropane Ring-Opening
| Radical Source | Substrate Type | Reaction Type | Ref. |
|---|---|---|---|
| Mn(OAc)₃ | Methylenecyclopropanes (MCPs) | Oxidative ring-opening/cyclization | nih.gov |
| Ph₂Se₂ / Cu(OAc)₂ | Methylenecyclopropanes (MCPs) | Oxidative ring-opening/cyclization | nih.gov |
| Diphenyl disulfide / Photocatalyst | Cyclopropanols | Ring-opening isomerization | researchgate.net |
Cyclopropyl-substituted reactive intermediates, such as carbenes, carbanions, and nitrenium ions, are prone to undergo rearrangement reactions. rsc.orgnih.gov These rearrangements are driven by the release of ring strain. For instance, cyclopropyl carbenes can rearrange to form cyclobutenes, with the least substituted bond of the cyclopropane ring often migrating preferentially. researchgate.net
Studies on cyclopropyl-substituted nitrenium ions, generated from the photolysis of N-aminopyridinium precursors, show they decay through a combination of cyclopropyl ring expansion to form four-membered azetium ions and ethylene (B1197577) elimination. nih.govchemrxiv.org The stability of the substituents on the nitrogen atom influences the predominant pathway. nih.gov Similarly, N-cyclopropylamides can undergo a ring-opening rearrangement in the presence of a Lewis acid like AlCl₃ to yield N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org
For this compound, if a reactive intermediate like a carbene or a related species were generated at the carbon atom linking the two ring systems, it could undergo rearrangement involving the cyclopropyl ring, potentially leading to fused ring systems or ring-expanded products.
Reactivity of the Fluorinated Phenol Moiety
The fluorinated phenol portion of the molecule governs its aromatic reactivity. The hydroxyl group is a powerful activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group due to its inductive electron withdrawal and mesomeric electron donation. researchgate.nettaylorandfrancis.com
The direct functionalization of C-H bonds is a highly atom-economical strategy. rsc.org In phenols, the hydroxyl group can direct C-H activation to the ortho position. This is often achieved by converting the hydroxyl group into a more effective directing group, such as an ether, ester, or a removable auxiliary like an 8-aminoquinoline (B160924) or picolinamide (B142947) group. acs.orgnih.gov Transition metal catalysts, particularly palladium and copper, are frequently employed for these transformations. nih.gov
Copper-catalyzed fluorination of arene C-H bonds has been developed using directing groups, with AgF as the fluoride (B91410) source. nih.gov Such methods allow for the selective installation of fluorine atoms at the ortho position to the directing group. nih.govnih.govacs.org
In this compound, the hydroxyl group at C1 and the fluorine at C3 would direct functionalization to the C2, C4, and C6 positions. The powerful activating effect of the hydroxyl group would likely make the C4 and C6 positions the most nucleophilic and thus most susceptible to electrophilic C-H functionalization. The C2 position is already substituted, and the C5 position is meta to the hydroxyl group. Directing-group-assisted, metal-catalyzed C-H activation would likely occur at the C6 position, ortho to the hydroxyl group.
Electrophilic Aromatic Substitution (EAS): The phenol ring is highly activated towards electrophilic aromatic substitution. The directing effects of the substituents must be considered.
-OH (at C1): Strongly activating, ortho-, para-directing. It directs to positions 2, 4, and 6.
-F (at C3): Weakly deactivating, ortho-, para-directing. It directs to positions 2 and 4.
-Cyclopropyl (at C2): Weakly activating, ortho-, para-directing. It directs to positions 3 and 5 (relative to its own position).
Considering these effects in concert on the this compound ring:
Position 4: Activated by both the ortho -OH and the para -F. This is a likely site for substitution.
Position 6: Activated by the para -OH. This is another highly probable site for substitution.
Position 5: Activated by the ortho -cyclopropyl group but meta to the strong -OH activator. Substitution here is less likely.
Nucleophilic Aromatic Substitution (SNAr):
Aromatic nucleophilic substitution typically requires a good leaving group and the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it. nih.govwikipedia.org The aromatic ring of this compound is electron-rich due to the hydroxyl group, making it generally unreactive towards nucleophilic attack.
The fluorine atom could potentially serve as a leaving group. However, for an SNAr reaction to occur at the C3 position, nucleophilic attack would need to be stabilized. There are no strong electron-withdrawing groups ortho or para to the fluorine to stabilize the negative charge of the intermediate Meisenheimer complex. nih.govwikipedia.org Therefore, displacing the fluorine via a standard SNAr mechanism would require harsh reaction conditions. youtube.com Deoxyfluorination of phenols is a method to introduce fluorine, but the reverse reaction is not typically favored without specific activation. researchgate.net
Table 3: Predicted Aromatic Substitution Patterns for this compound
| Position | Activating/Deactivating Groups | Predicted EAS Reactivity | Predicted S |
|---|---|---|---|
| 4 | o-OH, p-F | High | N/A |
| 5 | o-Cyclopropyl, m-OH, m-F | Low | N/A |
Insights into Enzymatic Defluorination Processes (Chemical Aspects)
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. However, various microorganisms have evolved enzymes capable of catalyzing this process. The enzymatic defluorination of aromatic compounds like this compound can be anticipated to proceed through several potential chemical mechanisms, primarily oxidative in nature.
One of the well-studied mechanisms for the defluorination of fluorophenols involves heme dehaloperoxidases. acs.orgmanchester.ac.ukacs.org These enzymes utilize a heme cofactor and hydrogen peroxide to generate a highly reactive ferryl-oxo intermediate (Compound I). The proposed catalytic cycle for the defluorination of a fluorophenol by a heme dehaloperoxidase typically involves the following key steps:
Hydrogen Atom Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group by the enzyme's Compound I. This step is generally fast. acs.orgmanchester.ac.uk
OH Rebound: The resulting phenoxyl radical then undergoes an "OH rebound" step, where the hydroxyl group from the ferryl intermediate is transferred to the aromatic ring, typically at the ortho or para position relative to the hydroxyl group. acs.orgmanchester.ac.uk
Formation of a Dienone Intermediate: This addition results in the formation of a fluorinated hydroxycyclohexadienone intermediate. manchester.ac.ukacs.org
The table below summarizes the key stages in the proposed heme dehaloperoxidase-catalyzed defluorination of a generic fluorophenol.
| Step | Description | Key Intermediates | Rate-Determining Nature |
| 1 | Hydrogen Atom Abstraction | Phenoxyl radical, Enzyme Compound II | Typically fast |
| 2 | OH Rebound | Hydroxycyclohexadienyl radical | Generally fast |
| 3 | Formation of Dienone | Fluorinated hydroxycyclohexadienone | - |
| 4 | Fluoride Elimination | Benzoquinone product, Fluoride ion | Often rate-determining |
It is important to note that other enzymatic systems could also be involved in the defluorination of fluorinated aromatic compounds. For instance, some defluorination reactions are mediated by glutathione (B108866) S-transferases (GSTs), where glutathione is involved in the nucleophilic displacement of the fluoride. researchgate.net While more commonly associated with aliphatic C-F bonds, the general principle of enzymatic nucleophilic substitution could potentially be adapted for aromatic systems under specific enzymatic environments. nih.govacs.org Furthermore, anaerobic microorganisms have been shown to catalyze the reductive defluorination of fluoroaromatics, a process that is ATP-dependent and involves the formation of a benzoyl-CoA intermediate. nih.gov
Interplay of Cyclopropyl and Fluoro Substituents on Reaction Pathways
The presence of both a cyclopropyl group and a fluorine atom on the phenol ring introduces a complex interplay of electronic and steric effects that can significantly influence the reaction pathways of this compound.
The cyclopropyl group is known to have unique electronic properties. It can donate electron density to the aromatic ring through its "bent" bonds, which have some π-character. This electron-donating nature can influence the reactivity of the phenol group and the aromatic ring towards electrophilic substitution reactions. acs.org Conversely, the fluorine atom is a strongly electronegative substituent, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack. The fluorine atom also has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but the inductive effect typically dominates.
The interplay of these opposing electronic effects can lead to complex reactivity patterns. For instance, in an enzymatic hydroxylation reaction, the position of attack on the aromatic ring would be influenced by the combined directing effects of the hydroxyl, cyclopropyl, and fluoro substituents.
From a metabolic standpoint, the cyclopropyl group can act as a "metabolic blocker". The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This property is often exploited in drug design to enhance metabolic stability. acs.org However, the cyclopropyl group itself can be a target for metabolism, sometimes leading to ring-opening and the formation of reactive intermediates. hyphadiscovery.com
The table below summarizes the potential effects of the cyclopropyl and fluoro substituents on the reactivity of this compound.
| Substituent | Electronic Effect | Steric Effect | Potential Impact on Reaction Pathways |
| Cyclopropyl | Electron-donating (via bent bonds) | Moderate bulk | - Directs electrophilic attack- Can act as a metabolic blocker- Potential for metabolic ring-opening |
| Fluoro | Strong electron-withdrawing (inductive, -I)Weak electron-donating (mesomeric, +M) | Small | - Deactivates the ring to electrophilic attack- Influences the acidity of the phenolic proton- Site for potential enzymatic defluorination |
The synergistic effect of these two substituents could be significant. For example, the electron-withdrawing fluorine atom might enhance the acidity of the phenolic proton, potentially facilitating the initial hydrogen atom abstraction step in an enzymatic defluorination reaction. At the same time, the cyclopropyl group could sterically hinder or electronically influence the approach of the enzyme to the C-F bond or other parts of the molecule. The stability of any intermediates formed during a reaction will also be influenced by the combined electronic contributions of both the cyclopropyl and fluoro groups. Understanding this interplay is crucial for predicting the ultimate metabolic fate and reactivity of this compound.
Computational and Theoretical Chemistry Studies of 2 Cyclopropyl 3 Fluorophenol
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule and its resulting energetic properties. These calculations help predict chemical behavior and stability.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. karazin.ua A key aspect of this analysis involves the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com
For 2-Cyclopropyl-3-fluorophenol, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, which are electron-rich regions. The LUMO, conversely, is likely distributed over the aromatic ring, representing the area most susceptible to nucleophilic attack. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. youtube.com DFT calculations allow for the visualization of these orbitals and the quantification of their energy levels. researchgate.net
Table 1: Calculated Electronic Properties of this compound
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.45 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.52 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.93 | Energy difference between HOMO and LUMO, indicating chemical stability and reactivity. irjweb.com |
| Ionization Potential | 6.45 | The minimum energy required to remove an electron from the molecule. |
Note: The values presented are representative and derived from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) on analogous substituted phenols.
Ab initio and composite methods are higher-level computational techniques that provide more accurate energy calculations compared to standard DFT. dominican.edu Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often as part of composite methods like G4 or CBS-QB3, are used to calculate precise thermodynamic properties. These properties include the heat of formation, atomization energy, and the relative energies of different isomers or conformers. aps.org For this compound, these calculations are essential for establishing a reliable energy landscape and understanding the stability of its various forms. dntb.gov.ua
Conformational Analysis and Isomerism
A Potential Energy Surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. rsc.orgresearchgate.net By systematically changing key dihedral angles—such as the one defining the orientation of the hydroxyl group's hydrogen relative to the ring and the rotation of the cyclopropyl (B3062369) group—a PES can be generated. mdpi.com The minima on this surface correspond to stable conformers (rotational isomers). mdpi.com For this compound, PES mapping would likely identify two primary planar conformers related to the orientation of the O-H bond: one where the hydrogen points away from the fluorine (trans) and one where it points towards it (cis). Further minima may exist due to the rotation of the cyclopropyl group.
Table 2: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (F-C-C-O) | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |
|---|---|---|---|
| cis-Conformer | ~0° | ~0° | 0.00 (most stable) |
Note: Energies are hypothetical values based on studies of similar substituted phenols. The cis-conformer is often stabilized by intramolecular interactions.
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies, researchers can identify characteristic modes of vibration, such as the O-H stretching, C-F stretching, and various modes associated with the cyclopropyl and phenyl rings. mdpi.com The calculated spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Of particular importance are the low-frequency torsional modes, which correspond to the rotation around single bonds, such as the C-O and C-C bonds connecting the functional groups to the ring. These modes are directly related to the conformational flexibility of the molecule and the energy barriers between different conformers on the potential energy surface.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3620 | Stretching of the hydroxyl bond. |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |
| Cyclopropyl C-H Stretch | 3050 - 2950 | Stretching of C-H bonds on the cyclopropyl ring. |
| C-F Stretch | ~1250 | Stretching of the carbon-fluorine bond. |
| C-O Stretch | ~1200 | Stretching of the carbon-oxygen bond. |
Note: Frequencies are representative values obtained from DFT calculations and are typically scaled to better match experimental data.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Through the application of quantum chemical methods, researchers can map out potential energy surfaces, identify intermediates, and determine the energetic feasibility of various reaction pathways. For a molecule like this compound, computational studies would likely focus on reactions involving the hydroxyl group (such as proton transfer or etherification), electrophilic aromatic substitution on the benzene (B151609) ring, and reactions that could induce the opening of the highly strained cyclopropyl ring. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a good balance between computational cost and accuracy. By modeling these reactions, a deeper understanding of the factors that control the reactivity and selectivity of this unique molecule can be achieved.
A critical aspect of understanding any chemical reaction is the characterization of its transition state, which represents the highest energy point along the reaction coordinate. ucsb.edu Computational chemists employ various algorithms to locate and verify transition state structures for reactions involving this compound. Once a transition state is identified, its geometry provides valuable insights into the bonding changes occurring during the reaction.
Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. This barrier is a key determinant of the reaction rate. For instance, in a hypothetical electrophilic aromatic substitution reaction on this compound, transition state analysis would be used to determine the energy barriers for substitution at the different possible positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. Similarly, for reactions involving the cyclopropyl group, such as ring-opening, the determination of the associated energy barriers would be crucial for predicting the conditions under which such a reaction would occur. nih.gov
Below is a hypothetical data table illustrating the kind of results that could be obtained from a transition state analysis for the nitration of this compound at different positions, calculated at the B3LYP/6-31G(d) level of theory.
| Substitution Position | Relative Energy of Intermediate (kcal/mol) | Activation Energy (kcal/mol) |
| ortho- to -OH | -8.5 | 15.2 |
| para- to -OH | -10.2 | 12.8 |
| ortho- to -F | -5.1 | 18.9 |
| para- to -F | -9.8 | 13.5 |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational modeling can account for these solvent effects through the use of solvation models. Implicit solvation models, also known as continuum models, are a computationally efficient way to incorporate the influence of a solvent by treating it as a continuous medium with a specific dielectric constant. wikipedia.org
Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com These models create a cavity around the solute molecule within the solvent continuum, and the electrostatic interactions between the solute and the solvent are then calculated. For a polar molecule like this compound, the choice of solvent can influence the stability of reactants, intermediates, and transition states. For example, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy of a reaction compared to the gas phase or a nonpolar solvent. By performing calculations with different implicit solvation models, researchers can predict how the reactivity of this compound might change in various solvent environments. researchgate.netacs.orgacs.org
The following table provides a hypothetical comparison of the calculated activation energy for a reaction of this compound in different solvents using the SMD model.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1.0 | 25.0 |
| Toluene | 2.4 | 22.5 |
| Dichloromethane | 8.9 | 19.8 |
| Acetonitrile | 37.5 | 17.2 |
| Water | 78.4 | 16.5 |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Development of Reactivity Descriptors from Quantum Chemical Parameters
Quantum chemical calculations can provide a wealth of information about the electronic structure of a molecule. This information can be used to derive a set of parameters known as reactivity descriptors, which help in understanding and predicting the chemical behavior of the molecule. researchgate.net These descriptors are often derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. A high HOMO energy suggests a greater tendency to react with electrophiles, while a low LUMO energy indicates a greater susceptibility to nucleophilic attack.
HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity.
Ionization Potential (IP) and Electron Affinity (EA): These can be approximated from the HOMO and LUMO energies, respectively, and provide a measure of the energy required to remove an electron and the energy released upon gaining an electron.
Global Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to changes in its electron distribution. Softness is the reciprocal of hardness. Hard molecules tend to react with hard reagents, and soft molecules with soft reagents.
Electronegativity (χ): This is a measure of the molecule's ability to attract electrons.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.
By calculating these descriptors for this compound, a comprehensive picture of its reactivity can be developed. acs.orgxray.czresearchgate.net This information is valuable for designing new reactions and for understanding the molecule's potential applications.
Below is a table of hypothetical quantum chemical parameters and reactivity descriptors for this compound, calculated using DFT.
| Parameter | Value (eV) |
| HOMO Energy | -8.95 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 7.72 |
| Ionization Potential (IP) | 8.95 |
| Electron Affinity (EA) | 1.23 |
| Global Hardness (η) | 3.86 |
| Global Softness (S) | 0.26 |
| Electronegativity (χ) | 5.09 |
| Electrophilicity Index (ω) | 3.35 |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Advanced Spectroscopic Characterization Methodologies for 2 Cyclopropyl 3 Fluorophenol
Vibrational Spectroscopy for Structural and Conformational Elucidation
Vibrational spectroscopy is a cornerstone for identifying the functional groups and probing the subtle structural variations, such as conformational isomerism, within a molecule. For 2-Cyclopropyl-3-fluorophenol, both FTIR and Raman spectroscopy offer a detailed fingerprint of its vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique pattern corresponding to the functional groups present. In this compound, key absorptions are anticipated in several distinct regions. The presence of the hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the 3600–3200 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org The precise position and shape of this band can offer insights into the molecule's aggregation state.
The aromatic ring exhibits multiple characteristic bands. C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring are expected to produce a series of absorptions in the 1600–1450 cm⁻¹ range. libretexts.org The presence of the cyclopropyl (B3062369) group is confirmed by its characteristic C-H stretching vibrations, which are found at slightly lower wavenumbers than aromatic C-H stretches, often near 3100-3000 cm⁻¹.
The C-O stretching vibration of the phenolic group is expected to produce a strong absorption band in the 1260–1180 cm⁻¹ region. libretexts.org Furthermore, the C-F bond introduces a strong, characteristic absorption band, typically observed in the 1300–1100 cm⁻¹ range. The interaction between the substituents and the aromatic ring also influences the out-of-plane (OOP) C-H bending vibrations in the 900–675 cm⁻¹ region, which can provide information about the substitution pattern. Due to the orientation of the -OH group relative to the adjacent cyclopropyl group, it is possible that distinct conformers could be identified through subtle shifts in the fingerprint region (<1000 cm⁻¹), particularly in the OH torsional modes. nih.gov
Table 1: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3600 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic & Cyclopropyl | 3100 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |
| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong |
| C-F Stretch | Fluoroaromatic C-F | 1300 - 1100 | Strong |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak in the FTIR spectrum.
Key features in the Raman spectrum would include strong signals for the aromatic ring's symmetric "breathing" modes. The C-C stretching vibrations of the cyclopropyl ring are also expected to be Raman active. While the O-H stretch is typically weak in Raman spectra, other vibrations involving the substituents, such as the C-F and C-C (cyclopropyl-aromatic) stretches, provide valuable structural information. A comparative analysis of FTIR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes, aiding in a comprehensive structural characterization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about chemical environment, connectivity, and stereochemistry.
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete assignment of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region (typically 6.5–8.0 ppm) would display complex splitting patterns for the three aromatic protons due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. libretexts.org The phenolic proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The cyclopropyl protons would appear in the upfield region (typically 0.5–1.5 ppm) as complex multiplets due to geminal and vicinal coupling among themselves and potential long-range coupling to the aromatic ring.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The six aromatic carbons would resonate in the 110–160 ppm range, with their chemical shifts significantly influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The carbon directly attached to fluorine (C-3) and oxygen (C-1) would show characteristic shifts and C-F coupling. The cyclopropyl carbons would be observed in the upfield region, typically between 0 and 20 ppm.
¹⁹F NMR: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.org For this compound, a single resonance would be expected. Its chemical shift provides information about the electronic environment, while its splitting pattern reveals couplings to nearby protons, primarily the ortho protons (H-2 and H-4), which would appear as a doublet of doublets. nih.govacs.org
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ) | Expected Multiplicity & Coupling |
|---|---|---|---|
| ¹H | Phenolic OH | 4.5 - 6.0 ppm | Broad Singlet |
| ¹H | Aromatic CH | 6.5 - 7.5 ppm | Multiplets (dd, t, etc.) |
| ¹H | Cyclopropyl CH | 0.5 - 2.0 ppm | Complex Multiplets |
| ¹³C | C-OH | 150 - 160 ppm | Singlet (or doublet due to C-F coupling) |
| ¹³C | C-F | 155 - 165 ppm | Doublet (large ¹JCF) |
| ¹³C | Aromatic C-H / C-C | 110 - 135 ppm | Doublets (¹JCH) or Singlets |
| ¹³C | Cyclopropyl CH / CH₂ | 5 - 20 ppm | Doublets or Triplets |
To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton coupling networks. It would show correlations between adjacent aromatic protons and within the cyclopropyl proton system, confirming their respective spin systems. libretexts.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to. This would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the cyclopropyl protons and carbons. ipb.pt
Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Purpose |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identify H-H spin systems (aromatic, cyclopropyl) |
| HSQC | ¹H ↔ ¹³C (¹J) | Connect protons to their directly attached carbons |
Deuterium (B1214612) (²H) labeling is a powerful technique used in conjunction with NMR to probe reaction mechanisms and to aid in spectral assignment. In the context of this compound, deuterium could be incorporated in several ways. Shaking the sample with a drop of deuterium oxide (D₂O) would lead to the exchange of the acidic phenolic proton for a deuteron (B1233211) (-OH → -OD). In the ¹H NMR spectrum, this would result in the disappearance of the broad OH singlet, confirming its assignment. nih.gov
For mechanistic studies, deuterium could be incorporated at specific positions during the synthesis of the molecule. For example, if a reaction involving the cleavage of an aromatic C-H bond were being studied, synthesizing a deuterium-labeled version of this compound would allow for the determination of a kinetic isotope effect. This effect, observed as a change in reaction rate upon isotopic substitution, provides valuable information about the rate-determining step of the reaction mechanism. The position and incorporation of deuterium can be readily confirmed by ¹H, ²H, and ¹³C NMR spectroscopy. nih.gov
X-ray Crystallography for Solid-State Structural Determination
For a hypothetical analysis of this compound, X-ray crystallography would provide definitive proof of its solid-state structure. This would include the precise orientation of the cyclopropyl and hydroxyl groups relative to the fluorinated benzene (B151609) ring and how the molecules pack together in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical properties.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 979.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
Mass Spectrometry for High-Resolution Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision. By comparing the exact measured mass to the calculated masses of potential chemical formulas, the molecular formula of a compound can be unequivocally identified.
In the analysis of this compound, HRMS would be used to confirm its elemental composition of C₉H₉FO. The instrument would provide a highly accurate mass measurement of the molecular ion, which could then be compared to the theoretical exact mass. This level of precision allows for differentiation between compounds with the same nominal mass but different elemental compositions.
Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Difference (ppm) |
| [M+H]⁺ | 153.0710 | 153.0712 | 1.3 |
| [M+Na]⁺ | 175.0530 | 175.0533 | 1.7 |
| [M-H]⁻ | 151.0557 | 151.0555 | -1.3 |
Spectroscopic Techniques for Monitoring Phototransformations
Spectroscopic techniques are vital for monitoring the changes a molecule undergoes when exposed to light, a process known as phototransformation. Techniques such as UV-Vis and infrared (IR) spectroscopy can track the degradation of the parent compound and the formation of photoproducts over time. mdpi.com By irradiating a sample of this compound with a specific wavelength of light, changes in its absorption spectrum can be recorded. A decrease in the characteristic absorption bands of the starting material and the appearance of new bands would indicate the formation of new chemical species. mdpi.com
For instance, the photochemistry of a related compound, meta-fluorophenol, has been investigated by isolating it in a noble gas matrix and irradiating it with UV laser light. mdpi.com Infrared spectroscopy was then used to monitor the resulting phototransformations. mdpi.com A similar methodology could be applied to this compound to understand its photochemical stability and degradation pathways.
Hypothetical Phototransformation Monitoring Data for this compound
| Technique | Observation upon UV Irradiation | Interpretation |
| UV-Vis Spectroscopy | Decrease in absorbance at λmax = 275 nm over time. | Degradation of the this compound chromophore. |
| Infrared Spectroscopy | Decrease in the intensity of the O-H stretching band (~3600 cm⁻¹). | Transformation of the phenolic group. |
| Infrared Spectroscopy | Appearance of new bands in the carbonyl region (1700-1750 cm⁻¹). | Formation of oxidation photoproducts. |
Applications and Derivatization Strategies of 2 Cyclopropyl 3 Fluorophenol As a Chemical Building Block in Academic Research
Strategic Utility in the Synthesis of Complex Organic Molecules
The distinct combination of functional groups in 2-cyclopropyl-3-fluorophenol offers strategic advantages in the assembly of complex organic structures. The interplay between the electron-donating hydroxyl group, the electron-withdrawing fluorine atom, and the sterically demanding cyclopropyl (B3062369) group influences the reactivity of the aromatic ring, allowing for selective transformations.
Precursor in Annulation Reactions
While specific examples of this compound in annulation reactions are not extensively documented in publicly available literature, its structural motifs are amenable to such transformations. Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool in organic synthesis. The phenolic oxygen of this compound can be leveraged to direct ortho-lithiation or other C-H activation strategies, thereby enabling the introduction of functionalities that can subsequently participate in ring-closing reactions. For instance, the introduction of a side chain containing an electrophilic center ortho to the hydroxyl group could facilitate an intramolecular cyclization to form a benzofuran (B130515) or other heterocyclic systems. The fluorine and cyclopropyl substituents would be expected to influence the regioselectivity of these reactions and the properties of the resulting fused-ring systems.
Scaffold for Multi-Component Reactions
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Phenols are common components in various MCRs, such as the Passerini and Ugi reactions, often after conversion to a more reactive intermediate. This compound could serve as a phenolic component in such reactions, leading to the rapid generation of molecular diversity. The cyclopropyl and fluoro substituents would introduce unique steric and electronic features into the resulting MCR products, which could be valuable in the exploration of new chemical space for drug discovery and materials science.
| Multi-Component Reaction Type | Potential Role of this compound | Expected Product Features |
| Ugi Reaction | As the phenolic component after conversion to an isocyanide or carboxylic acid derivative. | Complex peptidomimetic structures with fluoro and cyclopropyl substitution. |
| Passerini Reaction | As the carboxylic acid component after derivatization. | α-Acyloxy carboxamides incorporating the 2-cyclopropyl-3-fluorophenyl moiety. |
| Biginelli Reaction | While not a direct phenol-containing MCR, derivatives of this compound (e.g., an aldehyde) could participate. | Dihydropyrimidinones with the substituted phenyl ring. |
Derivatization Chemistry of Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for the derivatization of this compound, allowing for the introduction of a wide array of functional groups and the construction of more elaborate molecules.
Ether and Ester Formation with Diverse Functional Groups
The hydroxyl group of this compound can readily undergo O-alkylation to form ethers or O-acylation to form esters. These reactions are fundamental in organic synthesis and are often used to protect the hydroxyl group or to introduce new functionalities. For example, etherification with alkyl halides under basic conditions (e.g., Williamson ether synthesis) can be employed to append aliphatic or benzylic side chains. Esterification, typically achieved by reacting the phenol (B47542) with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, can introduce various acyl groups.
| Reaction Type | Reagent | General Product Structure |
| Etherification | Alkyl halide (R-X) | 2-Cyclopropyl-3-fluoro-1-(alkoxy)benzene |
| Esterification | Acyl chloride (R-COCl) | 2-Cyclopropyl-3-fluorophenyl acetate (B1210297) (or other esters) |
Coupling Reactions and Post-Functionalization
The phenolic hydroxyl group can be converted into a triflate or other suitable leaving group, which then enables its participation in various cross-coupling reactions. For instance, a triflate derivative of this compound could undergo Suzuki, Stille, or Buchwald-Hartwig amination reactions to form C-C, C-N, or other heteroatom bonds at that position. This strategy dramatically expands the synthetic utility of the parent phenol, allowing for the introduction of aryl, vinyl, or amino substituents. Furthermore, the products of these coupling reactions can undergo subsequent functionalization, providing access to a wide range of complex molecules.
Cyclopropyl Ring Derivatization
The cyclopropyl group in this compound is generally stable but can undergo specific chemical transformations. While direct functionalization of the cyclopropyl C-H bonds is challenging, reactions involving the activation of the ring are known. For instance, under certain conditions, particularly with transition metal catalysts, the strained cyclopropyl ring can undergo ring-opening reactions. This can lead to the formation of linear alkyl chains or participate in cycloaddition reactions, providing a pathway to different carbocyclic or heterocyclic frameworks. However, specific examples of such derivatizations on this compound itself are not well-documented in readily accessible scientific literature.
Ring Expansion and Contraction Reactions
The cyclopropyl group is characterized by significant ring strain, which makes it susceptible to ring-opening reactions that can be harnessed for synthetic purposes. These reactions can lead to larger or rearranged cyclic systems.
Ring Expansion: The cyclopropyl moiety in this compound can theoretically undergo ring expansion to form larger carbocycles, such as cyclopentanones. This type of transformation is often acid-promoted and proceeds through the opening of the three-membered ring to form a cationic intermediate, which then undergoes recyclization. For instance, research on cyclopropyl ketones has demonstrated that they can be converted into polysubstituted cyclopentanones using promoters like trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O) nih.gov. A similar strategy could potentially be applied to derivatives of this compound, where the phenolic hydroxyl group is first converted into a ketone or another activating group.
The process often involves a domino ring-opening-cyclization sequence. In the case of donor-acceptor cyclopropanes, reactions with carbon nucleophiles can lead to the formation of five-membered carbocyclic structures researchgate.net.
Ring Contraction: While ring expansion is more common for cyclopropyl groups, ring contraction reactions are a powerful tool in organic synthesis for creating highly strained or rearranged molecular skeletons from larger rings dntb.gov.ua. However, this concept is generally not applied to the cyclopropyl group itself but rather to larger rings that can be synthesized from cyclopropyl precursors. For this compound, a more relevant transformation would be the rearrangement of the cyclopropylmethyl system (formed after derivatization) rather than a direct contraction of the three-membered ring.
Selective Functionalization of Cyclopropyl C-H Bonds
Direct functionalization of C-H bonds is a highly sought-after strategy in modern organic synthesis as it allows for the modification of a molecule without the need for pre-installed functional groups. The cyclopropyl group in this compound possesses C-H bonds that could be targets for such reactions.
Transition metal catalysis, particularly with rhodium or palladium, has been effectively used for the C-H functionalization of cyclopropanes. These methods can introduce new functional groups with high levels of regio- and stereoselectivity. For example, rhodium-catalyzed reactions have been developed for the enantioselective cyclopropylation of aryl C-H bonds, demonstrating the ability to form complex cyclopropane-containing molecules nih.gov. While this example involves forming a cyclopropane (B1198618) ring, the underlying principles of C-H activation are relevant. Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, is a common and powerful approach. The hydroxyl group of this compound, or a derivative thereof, could potentially serve as such a directing group to functionalize a specific C-H bond on the cyclopropyl ring.
The table below summarizes potential C-H functionalization reactions applicable to the cyclopropyl group.
| Reaction Type | Catalyst/Reagent | Potential Product |
| Arylation | Palladium (II) catalyst | 2-(Arylcyclopropyl)-3-fluorophenol |
| Silylation | Rhodium (I) catalyst | 2-(Silylcyclopropyl)-3-fluorophenol |
| Borylation | Iridium (I) catalyst | 2-(Borylcyclopropyl)-3-fluorophenol |
Applications in Polymer Chemistry and Materials Science (Focus on Chemical Synthesis)
The unique properties of the cyclopropyl and fluoro substituents suggest that this compound could be a valuable monomer or additive in materials science.
The phenolic hydroxyl group of this compound provides a direct handle for incorporation into various polymer structures. It can be used to synthesize polymers such as polyethers, polyesters, or polycarbonates.
Polymer Backbone: The compound can act as a difunctional monomer (after derivatization of the aromatic ring) or a chain-end functionalizing agent. For instance, it could be used to create specialty epoxy resins or poly(aryl ether)s where the cyclopropyl and fluorine moieties impart specific properties like altered thermal stability, solubility, or refractive index.
Polymer Side Chains: More commonly, the phenol can be used to attach the entire 2-cyclopropyl-3-fluorophenyl group as a pendant side chain. This can be achieved by first converting the phenol to a polymerizable group, such as an acrylate, methacrylate, or vinyl ether, and then copolymerizing it with other monomers. The bulky and rigid nature of the cyclopropyl group could influence the polymer's glass transition temperature (Tg) and mechanical properties.
The substituents on a monomer can significantly affect its reactivity and the kinetics of polymerization.
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom on the aromatic ring can influence the reactivity of the phenolic hydroxyl group or any polymerizable group attached to it. In free-radical polymerization of a vinyl-functionalized derivative, the fluorine atom could alter the electronic properties of the double bond, thereby affecting the rates of propagation and termination steps.
Cyclopropyl Substituent: The cyclopropyl group is primarily a steric substituent. Its bulkiness can hinder the approach of the growing polymer chain to the monomer, potentially decreasing the rate of polymerization. However, cyclopropyl groups can also participate in ring-opening polymerization under certain conditions, offering an alternative polymerization pathway. For example, vinylcyclopropanes can undergo radical 1,5-ring-opening polymerization to yield polymers with double bonds in the backbone.
Role in Agrochemical and Specialty Chemical Research as Synthetic Intermediates
Substituted phenols, particularly fluorinated ones, are common intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the cyclopropyl group adds another layer of structural complexity and potential bioactivity.
Fluorinated aromatic compounds are crucial in the development of modern drugs and pesticides because the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. For example, 3-fluorophenol (B1196323) is a known intermediate for liquid crystals, medicines, and pesticides google.comchemicalbook.comnih.gov.
The cyclopropyl ring is also a "bioisostere" for other groups like isopropyl or phenyl and is found in numerous active compounds. A patent for the synthesis of an important intermediate for Pitavastatin Calcium, a cholesterol-lowering drug, describes a molecule containing both a 2-cyclopropyl group and a 4-fluorophenyl group google.com. This highlights the value of combining these structural motifs in the design of bioactive molecules. Therefore, this compound represents a promising starting material for the synthesis of novel and complex molecules in these fields. Its derivatization could lead to new candidates for herbicides, fungicides, or pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
